Structural Complexity and Uniqueness Compared to Simple Building Blocks
The compound's core scaffold is a 3-methylimidazo[2,1-b]thiazole, a class that has shown nanomolar potency in DHFR inhibition; the best in-class analog, compound 22, exhibits an IC50 of 0.079 µM [1]. However, the specific target compound contains a bulky cyclohexylacetamide tail, which is not present in the active DHFR inhibitors from a related series [1]. This structural divergence is expected to alter its target affinity and biological function, making it a distinct tool compound for probing non-DHFR pathways .
| Evidence Dimension | Structural differentiation from a potent class member |
|---|---|
| Target Compound Data | Contains a 2-cyclohexyl-N-(3-(...))acetamide moiety |
| Comparator Or Baseline | Compound 22 (a 3-methyl-imidazo[2,1-b]thiazole derivative from Ewida et al.): Substitution pattern leading to DHFR IC50 of 0.079 µM |
| Quantified Difference | No direct activity data for the target compound; structural difference is qualitative. |
| Conditions | Comparison of chemical structures based on published literature. |
Why This Matters
This qualitative structural difference warns against assuming identical function to the most potent class members and justifies its selection as a distinct chemical probe.
- [1] Ewida MA, et al. 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorg Chem. 2021;115:105205. View Source
